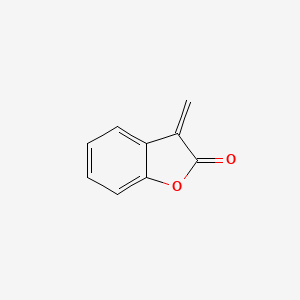

3-Methylidene-1-benzofuran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one: is a chemical compound belonging to the benzofuran family. . This compound is characterized by its hexahydro structure, which indicates the presence of six hydrogen atoms, and a methylene group attached to the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one can be achieved through various synthetic routes. One common method involves the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes . This method utilizes a radical approach and can be paired with a Matteson–CH2–homologation to achieve the desired product.

Industrial Production Methods: In industrial settings, the continuous flow photolysis of aryl azides is a preferred method for the preparation of benzofuran derivatives . This method involves the photolysis of aryl azides to give nitrenes, which subsequently rearrange in the presence of water to form the desired benzofuran compounds. The use of continuous flow techniques allows for precise control of reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions: trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the methylene group and the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize the methylene group to a carbonyl group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used to reduce the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzofuran compounds.

Scientific Research Applications

Chemistry: In chemistry, trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one is used as a building block for the synthesis of more complex benzofuran derivatives. These derivatives have applications in the development of new materials and catalysts .

Biology: In biological research, benzofuran compounds are studied for their potential as anti-tumor, antibacterial, anti-oxidative, and anti-viral agents . trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one is of particular interest due to its unique structure and biological activity.

Medicine: In medicine, benzofuran derivatives are explored for their therapeutic potential. For example, some benzofuran compounds have shown promise as anti-hepatitis C virus agents and anticancer drugs .

Industry: In industrial applications, trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one is used in the production of fine chemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. Benzofuran compounds are known to exert their effects through various mechanisms, including the inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors . The exact molecular targets and pathways involved in the action of trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one are still under investigation.

Comparison with Similar Compounds

trans-3-Hexene: This compound shares a similar hexahydro structure but lacks the benzofuran ring.

Benzofuran-2(3H)-one: This compound has a similar benzofuran ring but differs in the substitution pattern and functional groups.

Uniqueness: trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one is unique due to its combination of a hexahydro structure and a methylene group attached to the benzofuran ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-Methylidene-1-benzofuran-2-one is an organic compound with significant biological activity, primarily due to its structural characteristics that allow it to interact with various biological targets. This article delves into the biological activities associated with this compound, focusing on its anticancer properties, antioxidant effects, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C10H8O2, indicating that it contains ten carbon atoms, eight hydrogen atoms, and two oxygen atoms. The presence of the methylidene group at the 3-position of the benzofuran moiety contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research has shown that derivatives of benzofuran compounds, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Several studies have reported that this compound and its derivatives can induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS) and affecting mitochondrial function. For instance, derivatives have been tested on various cancer cell lines, including K562 (chronic myelogenous leukemia), PC3 (prostate cancer), and SW620 (colon cancer), demonstrating significant cytotoxic effects .

- Antioxidant Properties : The compound has shown potential as an antioxidant, helping to mitigate oxidative stress in cells. This property is crucial for protecting cells from damage caused by free radicals, which can lead to various diseases, including cancer .

Anticancer Studies

A notable study focused on the cytotoxic effects of this compound derivatives on cancer cell lines. The results indicated that these compounds significantly inhibited cell growth in a dose-dependent manner. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 | 25 |

| This compound | PC3 | 30 |

| This compound | SW620 | 28 |

| Control (Vinblastine) | K562 | 0.5 |

These findings highlight the potential of this compound as a therapeutic agent against various cancers .

The mechanism by which this compound exerts its anticancer effects involves the following pathways:

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through ROS generation, leading to mitochondrial dysfunction and subsequent activation of caspases.

- Cell Cycle Arrest : Studies have indicated that treatment with this compound can lead to cell cycle arrest at different phases, depending on the specific cell line being studied.

Applications and Future Directions

Given its promising biological activities, this compound has potential applications in drug development. Researchers are exploring its use not only as an anticancer agent but also for other therapeutic purposes, such as:

- Antioxidant Supplements : Its ability to scavenge free radicals makes it a candidate for developing supplements aimed at reducing oxidative stress.

- Pharmaceutical Formulations : The compound's unique structure may allow for modifications that enhance its efficacy or reduce toxicity in therapeutic applications.

Properties

CAS No. |

78684-19-2 |

|---|---|

Molecular Formula |

C9H6O2 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

3-methylidene-1-benzofuran-2-one |

InChI |

InChI=1S/C9H6O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H2 |

InChI Key |

LKSYKIHTIDDYJY-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C2=CC=CC=C2OC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.